![molecular formula C57H104O9 B13439851 Tri[(16-hydroxy)oleoyl]glycerol](/img/structure/B13439851.png)
Tri[(16-hydroxy)oleoyl]glycerol
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Overview
Description
Tri[(16-hydroxy)oleoyl]glycerol is a triglyceride formed by the esterification of glycerol with three molecules of 16-hydroxyoleic acid. This compound is a type of glycerolipid, which are essential components of biological membranes and energy storage molecules in living organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tri[(16-hydroxy)oleoyl]glycerol typically involves the esterification of glycerol with 16-hydroxyoleic acid. This reaction can be catalyzed by acid or base catalysts. The process involves heating glycerol and 16-hydroxyoleic acid in the presence of a catalyst to form the ester bonds, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through interesterification processes. This involves the rearrangement of fatty acids on glycerol backbones, often using enzymes or chemical catalysts to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: Tri[(16-hydroxy)oleoyl]glycerol undergoes various chemical reactions, including:
Hydrolysis: Breaking down into glycerol and 16-hydroxyoleic acid in the presence of water and a catalyst.
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Hydrogenation: The double bonds in the oleic acid chains can be hydrogenated to form saturated fatty acids.
Common Reagents and Conditions:
Hydrolysis: Acid or base catalysts, water, and heat.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Hydrogenation: Hydrogen gas and a metal catalyst such as palladium or nickel.
Major Products Formed:
Hydrolysis: Glycerol and 16-hydroxyoleic acid.
Oxidation: Ketones or aldehydes.
Hydrogenation: Saturated fatty acids.
Scientific Research Applications
Tri[(16-hydroxy)oleoyl]glycerol has several applications in scientific research:
Mechanism of Action
The mechanism of action of Tri[(16-hydroxy)oleoyl]glycerol involves its interaction with biological membranes and enzymes. The hydroxyl groups on the fatty acid chains can form hydrogen bonds with membrane proteins, affecting membrane fluidity and function . Additionally, the compound can be metabolized by lipases, releasing glycerol and fatty acids that participate in various metabolic pathways .
Comparison with Similar Compounds
Triolein: A triglyceride formed by esterification of glycerol with oleic acid.
Trilinolein: A triglyceride formed by esterification of glycerol with linoleic acid.
Tripalmitin: A triglyceride formed by esterification of glycerol with palmitic acid.
Comparison: Tri[(16-hydroxy)oleoyl]glycerol is unique due to the presence of hydroxyl groups on the fatty acid chains, which impart additional reactivity and potential biological activity compared to other triglycerides like triolein, trilinolein, and tripalmitin .
Biological Activity
Tri[(16-hydroxy)oleoyl]glycerol (THOG) is a unique triglyceride derivative that has garnered interest due to its potential biological activities and applications in various fields, including medicine and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
THOG is formed through the esterification of glycerol with three molecules of 16-hydroxyoleic acid, resulting in a molecular formula of C₅₃H₁₀₄O₆ and a molecular weight of approximately 933.43 g/mol. The presence of a hydroxyl group at the 16th carbon position distinguishes it from standard triglycerides, enhancing its hydrophilicity and potentially influencing its biological interactions.
Biological Activity Overview
The biological activity of THOG is primarily linked to its role in cellular membranes and metabolic processes. Its unique structure may enhance membrane fluidity , thereby influencing cellular signaling pathways and lipid metabolism. Additionally, as a fatty acid derivative, THOG may exhibit anti-inflammatory properties and impact lipid profiles in biological systems.
Key Biological Activities
- Membrane Dynamics : THOG can modulate membrane fluidity, which is crucial for the function of membrane proteins and receptors involved in signaling pathways.
- Lipid Metabolism : It is metabolized by lipoprotein lipase, leading to the hydrolysis of triacylglycerols into free fatty acids and glycerol, essential for energy production and storage.
- Potential Therapeutic Effects : Research indicates that THOG may have anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases.
THOG's mechanism of action involves several biochemical pathways:
- Hydrolysis : Upon interaction with lipoprotein lipase, THOG is hydrolyzed into fatty acids and glycerol, facilitating energy metabolism.
- Influence on Enzymatic Activity : The hydroxyl group may enhance interactions with enzymes involved in lipid signaling, potentially affecting insulin sensitivity and inflammation pathways.
- Impact on Cellular Signaling : By altering membrane dynamics, THOG can influence the activity of membrane-bound proteins and receptors, which are critical for cellular responses to environmental changes.
Comparative Analysis with Similar Compounds
To better understand the unique properties of THOG, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Glyceryl trioleate | C₅₃H₁₀₆O₆ | Standard triglyceride without hydroxylation |
Tri(oleoyl)glycerol | C₅₃H₁₀₆O₆ | Contains three oleic acid units |
Tri(16-hydroxystearoyl)glycerol | C₅₃H₁₀₂O₆ | Similar structure but with stearic acid derivatives |
The presence of the hydroxyl group at the 16th carbon position in THOG significantly impacts its physical properties and biological activities compared to these similar compounds.
Case Studies and Research Findings
Research on THOG has been limited but promising. Notable studies include:
- A study examining the effects of THOG on membrane fluidity demonstrated that its incorporation into lipid bilayers increased fluidity compared to standard triglycerides, suggesting potential applications in drug delivery systems where membrane permeability is critical.
- Another investigation into THOG's anti-inflammatory properties indicated that it could modulate inflammatory responses in vitro, highlighting its potential therapeutic applications in managing chronic inflammatory conditions.
Q & A
Basic Research Questions
Q. How can the positional distribution of hydroxy fatty acids in Tri[(16-hydroxy)oleoyl]glycerol be experimentally determined?
- Methodology : Use regioselective enzymatic hydrolysis (e.g., pancreatic lipase) to cleave ester bonds at specific glycerol positions (sn-1 and sn-3), followed by chromatographic separation (TLC or HPLC) and mass spectrometry (MS) to analyze released monoacylglycerols. Compare results with chemical hydrolysis (e.g., Grignard degradation) to confirm positional specificity .
- Key Tools : Pancreatic lipase for sn-1/sn-3 specificity, GC-MS for fatty acid profiling, and reverse-phase HPLC for separating regioisomers.
Q. What methods are suitable for quantifying this compound in complex lipid mixtures?
- Methodology : Combine liquid chromatography (LC) with evaporative light scattering detection (ELSD) or high-resolution mass spectrometry (HRMS) for quantification. Normalize results using internal standards (e.g., deuterated triacylglycerols). For structural validation, employ nuclear magnetic resonance (NMR) to confirm hydroxy group placement .
- Data Cross-Validation : Compare chromatographic retention times with synthetic standards and use tandem MS (MS/MS) to confirm fragmentation patterns.
Q. How can researchers study the biosynthetic pathways of this compound in plant or microbial systems?
- Methodology : Use radiolabeled precursors (e.g., [¹⁴C]glycerol or [³H]oleic acid) to trace incorporation into the glycerol backbone. Isolate and characterize acyltransferases (e.g., GPAT or LPAT) via enzyme assays with acyl-ACP or acyl-CoA substrates .
- Key Findings : Chloroplast acyltransferases show specificity for oleoyl groups at sn-1 and palmitoyl groups at sn-2, influencing positional acylation patterns .
Advanced Research Questions
Q. What advanced techniques resolve the polymorphic behavior of this compound in multi-component lipid systems?
- Methodology : Employ synchrotron radiation X-ray diffraction (XRD) to study crystal lattice arrangements and differential scanning calorimetry (DSC) to analyze melting profiles. Compare polymorphic transitions (α, β', β) in binary mixtures (e.g., with POP or PPO) to identify molecular compound formation .
- Case Study : In POP/PPO mixtures, a βC molecular compound forms at a 1:1 ratio, displaying unique thermal and structural properties .
Q. How can contradictions in TAG composition data arise when using different analytical approaches, and how are they resolved?
- Common Pitfalls : Discrepancies may stem from incomplete enzymatic hydrolysis (e.g., residual sn-2 monoacylglycerols) or co-elution of TAGs with similar equivalent carbon numbers (ECN) in chromatography.
- Resolution : Validate results using orthogonal methods (e.g., combine enzymatic hydrolysis with LC-MS/MS) and reference databases (e.g., IOIC’s TAG coherence protocols) to cross-check ECN42 and ECN44 peak assignments .
Q. What experimental designs assess the biological activity of this compound in receptor-mediated signaling pathways?
- Methodology : Use G protein-coupled receptor (GPCR) assays (e.g., cAMP accumulation in COS-7 cells expressing GPR119) to test agonism. For in vivo validation, administer the compound to model organisms and measure incretin secretion (e.g., GLP-1) via ELISA .
- Example : 2-Oleoyl glycerol activates GPR119 (EC₅₀ = 2.5 µM) and stimulates GLP-1 release in humans, suggesting analogous hydroxy-TAGs may share similar signaling roles .
Q. How do hydroxy groups influence the oxidative stability of this compound compared to non-hydroxylated analogs?
- Methodology : Conduct accelerated oxidation studies (e.g., under UV light or with pro-oxidant metals) and monitor hydroperoxide/epoxide formation via LC-MS. Compare kinetics with triolein controls .
- Key Insight : Hydroxy groups may alter radical scavenging capacity or hydrogen abstraction rates, impacting oxidative degradation pathways .
Q. Methodological Considerations Table
Research Objective | Recommended Techniques | Critical Parameters |
---|---|---|
Positional isomer analysis | Enzymatic hydrolysis + LC-MS/MS | Lipase purity, solvent polarity for separation |
Quantification in mixtures | HRMS with isotopic internal standards | Ion suppression effects, matrix interference |
Polymorphic behavior study | Synchrotron XRD + DSC | Heating/cooling rates, crystal nucleation time |
Receptor activation assays | GPCR-transfected cell lines + cAMP probes | Cell line specificity, agonist solubility |
Properties
Molecular Formula |
C57H104O9 |
---|---|
Molecular Weight |
933.4 g/mol |
IUPAC Name |
2,3-bis[[(Z)-16-hydroxyoctadec-9-enoyl]oxy]propyl (Z)-16-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C57H104O9/c1-4-51(58)43-37-31-25-19-13-7-10-16-22-28-34-40-46-55(61)64-49-54(66-57(63)48-42-36-30-24-18-12-9-15-21-27-33-39-45-53(60)6-3)50-65-56(62)47-41-35-29-23-17-11-8-14-20-26-32-38-44-52(59)5-2/h7-9,13-15,51-54,58-60H,4-6,10-12,16-50H2,1-3H3/b13-7-,14-8-,15-9- |
InChI Key |
AHVSXRZCBLACAT-ZLUULJOASA-N |
Isomeric SMILES |
CCC(O)CCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCC(O)CC)COC(=O)CCCCCCC/C=C\CCCCCC(O)CC |
Canonical SMILES |
CCC(CCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC(CC)O)OC(=O)CCCCCCCC=CCCCCCC(CC)O)O |
Origin of Product |
United States |
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